molecular formula C14H11F3O B2711511 (3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol CAS No. 773872-61-0

(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B2711511
CAS No.: 773872-61-0
M. Wt: 252.236
InChI Key: IROMTEIILLDKHZ-UHFFFAOYSA-N
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Description

(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the 3-position.

Scientific Research Applications

(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or gas, and to use it only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug . Therefore, the future directions of “(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol” could be in these areas.

Chemical Reactions Analysis

Types of Reactions: (3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • (3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)methanol
  • (3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol
  • (3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanol

Uniqueness: (3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the trifluoromethyl and methanol groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROMTEIILLDKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-61-0
Record name (3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol
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